molecular formula C6H12O2 B3052533 2-Allylpropane-1,3-diol CAS No. 42201-43-4

2-Allylpropane-1,3-diol

Cat. No.: B3052533
CAS No.: 42201-43-4
M. Wt: 116.16 g/mol
InChI Key: DBYUXTHCHXLVIU-UHFFFAOYSA-N
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Description

2-Allylpropane-1,3-diol is an organic compound with the molecular formula C6H12O2. It is also known as 2-(2-Propen-1-yl)-1,3-propanediol. This compound is characterized by the presence of an allyl group attached to the second carbon of a propane-1,3-diol backbone. It is a versatile compound used in various chemical and industrial applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Allylpropane-1,3-diol can be synthesized through several methods. One common method involves the reduction of diethyl allylmalonate using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). The reaction is carried out under nitrogen atmosphere at 0°C, followed by quenching with water and purification through silica gel chromatography .

Industrial Production Methods: Industrial production of this compound typically involves similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Allylpropane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Further reduction can yield saturated alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Allylpropane-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-allylpropane-1,3-diol involves its interaction with various molecular targets. Its antimicrobial and antiviral properties are attributed to its ability to disrupt cell membranes and inhibit viral replication. The compound’s anti-inflammatory effects are due to its interaction with inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Uniqueness: 2-Allylpropane-1,3-diol’s unique structure, with an allyl group, provides it with distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-prop-2-enylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-3-6(4-7)5-8/h2,6-8H,1,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYUXTHCHXLVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453701
Record name 2-allyl-1,3-propandiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42201-43-4
Record name 2-allyl-1,3-propandiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-allyl-1,3-propanediol (0.116 g, 1 mmol), whole cells containing C. oxydans (0.1 g) and vinyl acetate saturated water (20 mL) was shaken at 30° C. and 300 RPM for 48 hours. The optically active monoacetate of 2-allyl-1,3-propanediol was obtained in 85% yield. Structure determination was done by nuclear magnetic resonance.
Quantity
0.116 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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